molecular formula C23H18NO5P B130763 3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate CAS No. 140446-67-9

3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate

Cat. No.: B130763
CAS No.: 140446-67-9
M. Wt: 419.4 g/mol
InChI Key: BHBCRWVSAUWUCI-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(2’-biphenyl)-2-naphthalenecarboxamide phosphate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene core substituted with a hydroxy group and a biphenyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-(2’-biphenyl)-2-naphthalenecarboxamide phosphate typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxy-2-naphthoic acid with 2-aminobiphenyl under acidic conditions to form the amide bond. This intermediate is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to yield the final phosphate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Purification steps often include recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(2’-biphenyl)-2-naphthalenecarboxamide phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-N-(2’-biphenyl)-2-naphthalenecarboxamide phosphate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(2’-biphenyl)-2-naphthalenecarboxamide phosphate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the biphenyl and naphthalene moieties can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N-(2’-hydroxybenzylidene)-2-naphthohydrazide: Similar structure but with a hydrazide linkage.

    6-Hydroxy-4-methyl-2-oxo-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl-1,2-dihydropyridine-3-carbonitrile: Contains a pyridine ring and azo linkage.

Uniqueness

3-Hydroxy-N-(2’-biphenyl)-2-naphthalenecarboxamide phosphate is unique due to its combination of a naphthalene core, biphenyl moiety, and phosphate ester. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

[3-[(2-phenylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18NO5P/c25-23(24-21-13-7-6-12-19(21)16-8-2-1-3-9-16)20-14-17-10-4-5-11-18(17)15-22(20)29-30(26,27)28/h1-15H,(H,24,25)(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBCRWVSAUWUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161395
Record name 3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140446-67-9
Record name 3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140446679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-N-(2'-biphenyl)-2-naphthalenecarboxamide phosphate
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